molecular formula C7H3BrN4 B6309199 3-Bromo-1H-pyrazolo[4,3-b]pyridine-5-carbonitrile CAS No. 2091782-13-5

3-Bromo-1H-pyrazolo[4,3-b]pyridine-5-carbonitrile

Cat. No.: B6309199
CAS No.: 2091782-13-5
M. Wt: 223.03 g/mol
InChI Key: ZOQLWKIWJZDDNL-UHFFFAOYSA-N
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Description

3-Bromo-1H-pyrazolo[4,3-b]pyridine-5-carbonitrile is a heterocyclic compound that belongs to the family of pyrazolopyridines. . The structure of this compound consists of a pyrazole ring fused to a pyridine ring, with a bromine atom at the 3-position and a cyano group at the 5-position.

Preparation Methods

The synthesis of 3-Bromo-1H-pyrazolo[4,3-b]pyridine-5-carbonitrile typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 3-bromo-1H-pyrazole-5-carbonitrile with a suitable pyridine derivative . The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide, at elevated temperatures.

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Comparison with Similar Compounds

3-Bromo-1H-pyrazolo[4,3-b]pyridine-5-carbonitrile is unique due to its specific substitution pattern and the presence of both a bromine atom and a cyano group. Similar compounds include:

These comparisons highlight the importance of specific substituents in determining the chemical and biological properties of pyrazolopyridine derivatives.

Properties

IUPAC Name

3-bromo-2H-pyrazolo[4,3-b]pyridine-5-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrN4/c8-7-6-5(11-12-7)2-1-4(3-9)10-6/h1-2H,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOQLWKIWJZDDNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NNC(=C2N=C1C#N)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrN4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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